3-(5-chloro-2-methylphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CBTP , is a heterocyclic compound with a complex structure. Let’s break it down:
- The core structure consists of a benzothieno[3,2-d]pyrimidine scaffold.
- The substituents include a chloro group at the 5-position of the phenyl ring and a methyl group at the 2-position of another phenyl ring.
- Additionally, there’s a 4-methylbenzyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes:
Multistep Synthesis:
Industrial Production:
- Industrial-scale production methods for CBTP are not widely documented.
- Research labs and pharmaceutical companies often prepare CBTP on a smaller scale for scientific investigations.
Chemical Reactions Analysis
CBTP can undergo several reactions:
Oxidation: CBTP may be oxidized under suitable conditions, leading to the formation of various oxidation products.
Reduction: Reduction of CBTP can yield reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups.
Common Reagents: Reagents like strong acids, bases, and oxidizing agents are used in these reactions.
Major Products: The specific products depend on reaction conditions and substituents.
Scientific Research Applications
CBTP has diverse applications:
Medicinal Chemistry:
Material Science:
Mechanism of Action
- CBTP’s mechanism of action varies based on its specific application.
- In antitumor research, it may inhibit specific kinases or interfere with cell signaling pathways.
- Further studies are needed to elucidate precise molecular targets.
Comparison with Similar Compounds
- CBTP’s uniqueness lies in its benzothieno[3,2-d]pyrimidine core and specific substituents.
- Similar compounds include other pyrimidine derivatives, but none precisely match CBTP’s structure.
: Literature references and specific synthetic routes can be found in relevant research articles and patents.
Properties
Molecular Formula |
C25H19ClN2O2S |
---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
3-(5-chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H19ClN2O2S/c1-15-7-10-17(11-8-15)14-27-22-19-5-3-4-6-21(19)31-23(22)24(29)28(25(27)30)20-13-18(26)12-9-16(20)2/h3-13H,14H2,1-2H3 |
InChI Key |
TZGLHCXKFZGVKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)C4=C(C=CC(=C4)Cl)C)SC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.